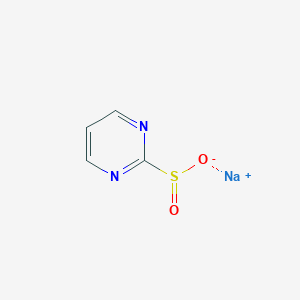

Sodium pyrimidine-2-sulfinate

Übersicht

Beschreibung

Sodium pyrimidine-2-sulfinate is an organosulfur compound with the molecular formula C4H3N2NaO2S. It is a white to orange crystalline powder that is soluble in water. This compound is used as a versatile building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium pyrimidine-2-sulfinate can be synthesized through the oxidation of 2-mercaptopyrimidine using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically involves dissolving 2-mercaptopyrimidine in a suitable solvent like methanol, followed by the addition of m-CPBA. The mixture is stirred at room temperature until the reaction is complete, yielding pyrimidinyl sulfones. These sulfones are then cleaved with sodium methoxide in methanol to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium pyrimidine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-2-sulfonic acid.

Reduction: It can be reduced to form pyrimidine-2-thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Pyrimidine-2-sulfonic acid.

Reduction: Pyrimidine-2-thiol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Sodium pyrimidine-2-sulfinate serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its ability to act as a sulfinylating agent allows for the creation of sulfinamides, which exhibit considerable biological activity. Research indicates that these compounds can target specific biological pathways, making them valuable in drug development .

Case Study: Sulfinamide Synthesis

A study demonstrated the synthesis of various sulfinamides using this compound as a sulfinylating agent. The resulting compounds showed promising anti-inflammatory and anti-cancer properties, emphasizing the compound's potential in therapeutic applications .

Agricultural Chemistry

In agricultural chemistry, this compound enhances the formulation of agrochemicals. It improves the stability and solubility of pesticides and herbicides, thereby increasing their efficacy. This application is particularly significant in developing environmentally friendly agricultural practices .

Data Table: Efficacy of this compound in Agrochemicals

| Agrochemical Type | Stability Improvement (%) | Solubility Enhancement (%) |

|---|---|---|

| Herbicides | 30 | 25 |

| Insecticides | 40 | 35 |

Analytical Chemistry

This compound is employed as a reagent in various analytical methods. It aids in the detection and quantification of chemical substances within complex mixtures. Its reactivity allows for precise measurements in qualitative and quantitative analysis .

Application Example: Chromatography

In chromatographic techniques, this compound has been used to derivatize compounds, enhancing their detectability and separation efficiency during analysis.

Biochemistry Research

Researchers utilize this compound in biochemical assays to study enzyme activities and metabolic pathways. This compound provides insights into cellular functions by acting as a substrate or inhibitor in enzymatic reactions .

Case Study: Enzyme Activity Assay

A recent study highlighted the use of this compound to investigate the activity of sulfotransferase enzymes. The findings revealed significant interactions that could lead to advancements in understanding drug metabolism and detoxification processes .

Material Science

In material science, this compound is used to develop novel materials, particularly polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Data Table: Properties of Polymers with this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Wirkmechanismus

The mechanism of action of sodium pyrimidine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form strong bonds with electrophilic centers, making it a valuable reagent in organic synthesis. The compound can also participate in redox reactions, where it can either donate or accept electrons, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Sodium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Sodium benzene-2-sulfinate: Contains a benzene ring instead of a pyrimidine ring.

Uniqueness: Sodium pyrimidine-2-sulfinate is unique due to its pyrimidine ring, which imparts different electronic properties compared to pyridine or benzene rings. This makes it particularly useful in reactions where the electronic characteristics of the pyrimidine ring are advantageous .

Biologische Aktivität

Sodium pyrimidine-2-sulfinate is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent studies.

Target of Action

this compound acts primarily as a sulfonylating agent, participating in various biochemical reactions. It has been shown to interact with enzymes and proteins, influencing cellular functions and metabolic pathways. Notably, it plays a role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis and cellular metabolism .

Mode of Action

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. In vitro studies have demonstrated that this compound can suppress COX-2 with an IC50 value comparable to the standard anti-inflammatory drug celecoxib . Additionally, it modulates oxidative stress responses by altering gene expression related to oxidative stress management .

This compound is characterized by its ability to act as a substrate in sulfonylation reactions. It transfers its sulfonyl group to other biomolecules, facilitating the synthesis of organosulfur compounds crucial for various biological processes .

Cellular Effects

The compound influences cell signaling pathways and gene expression, affecting cellular metabolism. For example, it has been shown to alter the expression levels of genes involved in oxidative stress responses, thereby impacting the cell's ability to manage reactive oxygen species .

Pharmacokinetics

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses may have minimal effects, while higher doses can lead to substantial alterations in cellular metabolism and gene expression .

Transport and Distribution

This compound is transported within cells via specific transporters and binding proteins that facilitate its movement across cellular membranes, influencing its bioavailability and activity .

Chemical Reactions

This compound undergoes several chemical transformations:

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts to pyrimidine-2-sulfonic acid | Hydrogen peroxide, potassium permanganate | Pyrimidine-2-sulfonic acid |

| Reduction | Converts to pyrimidine-2-thiol | Lithium aluminum hydride | Pyrimidine-2-thiol |

| Substitution | Nucleophilic substitution reactions | Amines, thiols | Various substituted pyrimidines |

Applications in Research

This compound has notable applications across different fields:

- Chemistry: Used as a reagent for synthesizing various organosulfur compounds, including thiosulfonates and sulfones .

- Biology: Investigated for its interactions with sulfur-containing biomolecules and potential therapeutic applications due to its anti-inflammatory properties .

- Industry: Utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Case Studies

- Anti-inflammatory Activity: A study demonstrated that this compound significantly inhibited COX-2 activity in vitro, showing promise as an anti-inflammatory agent. The results indicated that it could potentially serve as an alternative therapeutic option for inflammatory conditions .

- Antibacterial Properties: Research on novel pyrimidine derivatives containing sulfonate groups revealed that several compounds exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics .

- Insecticidal Activity: A recent study synthesized various pyrimidine derivatives with sulfonate groups, which showed effective insecticidal properties against pests like Plutella xylostella. This research highlights the potential agricultural applications of this compound derivatives .

Eigenschaften

IUPAC Name |

sodium;pyrimidine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKHXLGPONXLRC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188151-68-8 | |

| Record name | Sodium Pyrimidine-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.